

Application Notes and Protocols for Palladium- Catalyzed Cross-Coupling of 3-Bromoindazole

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Compound of Interest		
Compound Name:	3-Bromoindazole	
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of **3-bromoindazole**. The functionalization of the indazole scaffold is a critical endeavor in medicinal chemistry, as this privileged structure is a cornerstone in a multitude of biologically active compounds.[1][2] Palladium-catalyzed reactions offer a versatile and efficient toolkit for the synthesis of novel 3-substituted indazole derivatives, enabling the exploration of new chemical space for drug discovery and development.

This guide covers five key palladium-catalyzed cross-coupling reactions:

- Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids.
- Heck Coupling: For the formation of C-C bonds with alkenes.
- Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
- Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
- C-H Activation/Arylation: For the direct arylation of C-H bonds.

Each section includes a summary of representative reaction conditions and yields in a tabular format for easy comparison, followed by a detailed experimental protocol for a key

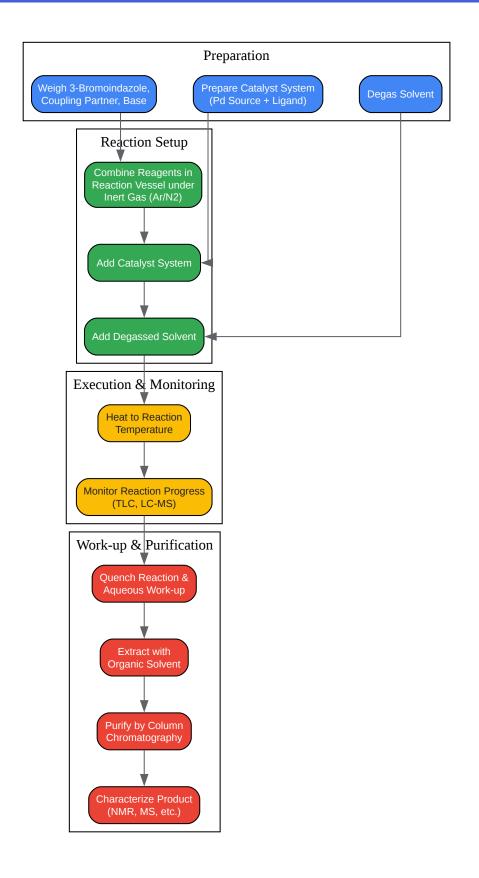


transformation. Additionally, diagrams illustrating the catalytic cycles and a general experimental workflow are provided to aid in experimental design.

General Experimental Workflow

A typical workflow for palladium-catalyzed cross-coupling reactions of **3-bromoindazole** is outlined below. Careful adherence to inert atmosphere techniques is crucial for the success of these reactions, as the palladium catalysts are often sensitive to oxygen.





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Figure 1. General experimental workflow for palladium-catalyzed cross-coupling reactions.



Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between **3-bromoindazole** and various aryl or heteroaryl boronic acids.[3] This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. Microwave irradiation can significantly accelerate this transformation.[4][5]

Data Presentation: Suzuki-Miyaura Coupling of 3-Bromoindazoles

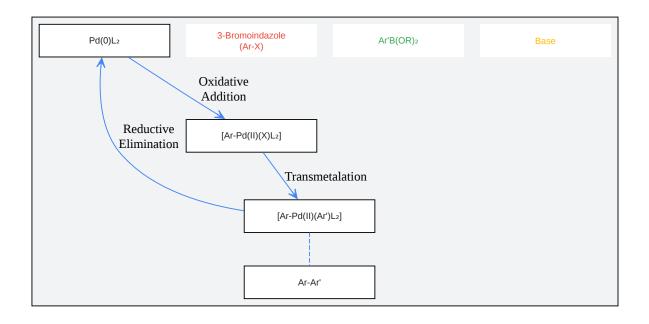


Entry	Aryl Boroni c Acid	Cataly st (mol%)	Ligand (mol%)	Base	Solven t	Temp (°C)	Time	Yield (%)
1	Phenylb oronic acid	Pd(PPh 3)4 (5)	-	CS2CO3	Dioxan e/EtOH/ H ₂ O	140 (MW)	1 h	78
2	4- Methox yphenyl boronic acid	Pd(PPh 3)4 (5)	-	CS2CO3	Dioxan e/EtOH/ H ₂ O	140 (MW)	1 h	82
3	3- Fluorop henylbo ronic acid	Pd(PPh 3)4 (5)	-	CS2CO3	Dioxan e/EtOH/ H ₂ O	140 (MW)	1 h	75
4	2- Furylbo ronic acid	Pd(PPh 3)4 (5)	-	CS2CO3	Dioxan e/EtOH/ H₂O	140 (MW)	1 h	72
5	Thiophe ne-2- boronic acid	Pd(dppf)Cl ₂ (10)	-	K ₂ CO ₃	DME/H₂ O	80	2 h	85
6	N-Boc- pyrrole- 2- boronic acid	Pd(dppf)Cl ₂ (10)	-	K ₂ CO ₃	DME/H₂ O	80	2 h	88

Note: Yields are for isolated products. Data compiled from multiple sources.[4][6]

Catalytic Cycle: Suzuki-Miyaura Coupling





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Figure 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of 3-Bromo-1H-indazole[5][7]

Materials:

- 3-Bromo-1H-indazole (1 mmol, 1.0 equiv.)
- Arylboronic acid (1.2 mmol, 1.2 equiv.)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
- Cesium carbonate (Cs2CO3) (2 mmol, 2.0 equiv.)
- 1,4-Dioxane, Ethanol, and Water (7:2:1 mixture, 4 mL)



10 mL microwave synthesis vial with a cap

Procedure:

- To a 10 mL microwave synthesis vial, add 3-bromo-1H-indazole, the corresponding arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.
- Add the 1,4-dioxane/ethanol/water solvent mixture.
- Seal the vial with a cap and place it in the cavity of a microwave synthesizer.
- Irradiate the reaction mixture at 140 °C for 10-15 minutes.
- After completion, allow the reaction mixture to cool to room temperature.
- Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
- Wash the filtrate with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1H-indazole.

Heck Coupling

The Heck reaction allows for the coupling of **3-bromoindazole** with alkenes to introduce vinyl groups onto the indazole core.[7] Mechanochemical methods, such as high-speed ball-milling, have been shown to be effective for this transformation, offering a solvent-free alternative.[1]

Data Presentation: Heck Coupling of 3-Bromoindazoles

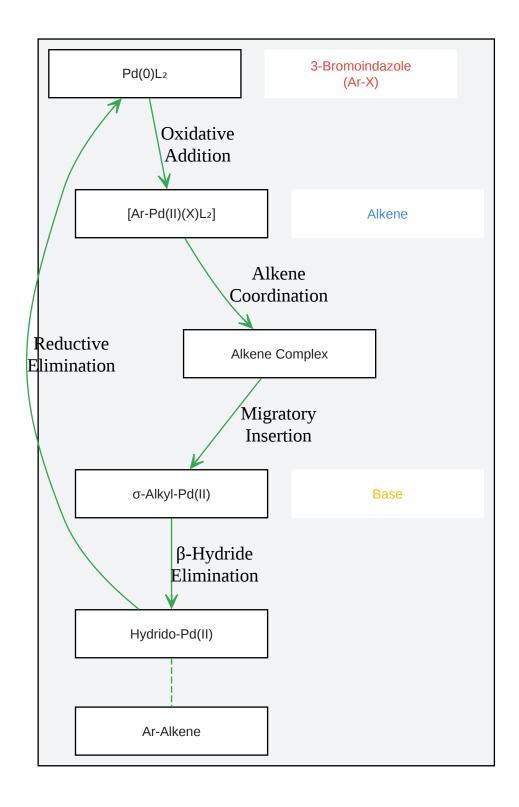


Entry	Alkene	Cataly st (mol%)	Ligand (mol%)	Base	Additiv e (mol%)	Condit ions	Time	Yield (%)
1	n-Butyl acrylate	Pd(OAc) ₂ (5)	PPh₃ (10)	TEA	TBAB (5), NaBr	Ball- milling, 800 rpm	90 min	92
2	Styrene	Pd(OAc) ₂ (5)	PPh₃ (10)	TEA	TBAB (5), NaBr	Ball- milling, 800 rpm	90 min	85
3	N- Vinylpyr rolidino ne	Pd(OAc) ₂ (5)	PPh₃ (10)	TEA	TBAB (5), NaBr	Ball- milling, 800 rpm	90 min	78
4	Ethyl vinyl ether	Pd(OAc) ₂ (5)	PPh₃ (10)	TEA	TBAB (5), NaBr	Ball- milling, 800 rpm	90 min	65

Note: Yields are for isolated products. Reactions performed on N-methyl- 3-bromoindazole. [1]

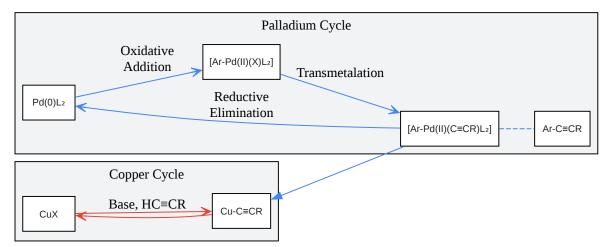
Catalytic Cycle: Heck Coupling



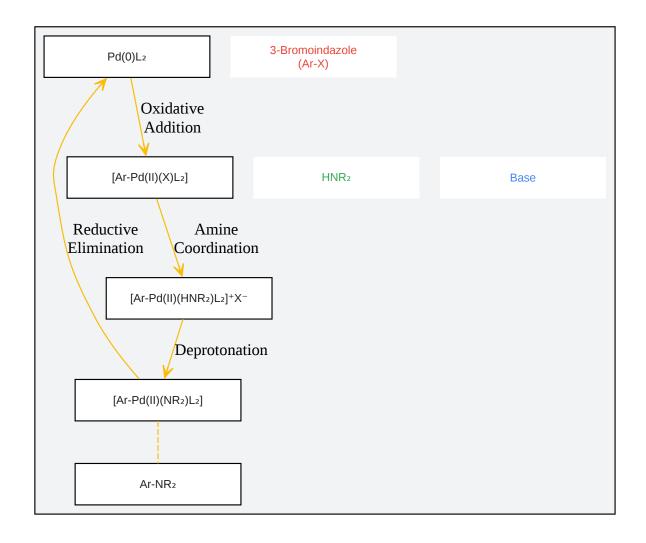




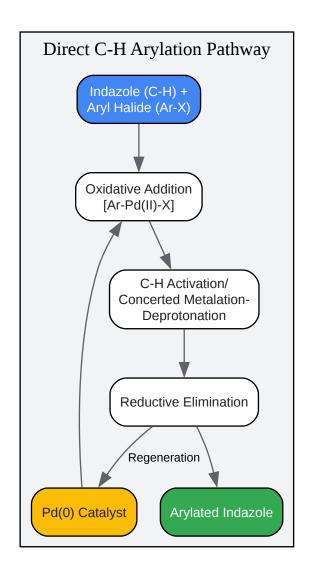
3-Bromoindazole (Ar-X)











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